Ethyl 2-[2-(2-hydroxyethyl)phenyl]acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[2-(2-hydroxyethyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)9-11-6-4-3-5-10(11)7-8-13/h3-6,13H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOYIHXMBIZLIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Mechanistic Investigations of Ethyl 2 2 2 Hydroxyethyl Phenyl Acetate
De Novo Synthesis Pathways
The creation of Ethyl 2-[2-(2-hydroxyethyl)phenyl]acetate from basic chemical building blocks involves several strategic pathways. These methods focus on constructing the molecule either by preparing a core acid precursor and subsequently esterifying it, or by building the characteristic substituted phenyl moiety onto an existing acetate (B1210297) structure.
Esterification Reactions for Carboxylic Acid Precursors
A primary and well-established method for synthesizing this compound is through the esterification of its corresponding carboxylic acid precursor, 2-[2-(2-hydroxyethyl)phenyl]acetic acid. The most common approach for this transformation is the Fischer-Speier esterification. patsnap.compatsnap.com This acid-catalyzed reaction involves heating the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). google.com
The mechanism is a reversible, nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. A molecule of ethanol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the final ester product. orgsyn.org To drive the reaction toward completion and maximize the yield of the ester, excess ethanol is typically used, and the water produced as a byproduct is often removed from the reaction mixture using a Dean-Stark apparatus or molecular sieves. patsnap.com
| Parameter | Condition | Reference |
|---|---|---|
| Carboxylic Acid | 2-[2-(2-hydroxyethyl)phenyl]acetic acid | - |
| Alcohol | Ethanol (often used in excess as solvent) | patsnap.com |
| Catalyst | Concentrated H₂SO₄ or HCl | google.com |
| Temperature | Reflux | researchgate.net |
| Notes | Removal of water (e.g., via Dean-Stark trap) increases yield. | patsnap.com |
Strategies for Introducing the 2-(2-hydroxyethyl)phenyl Moiety
The construction of the specific 2-(2-hydroxyethyl)phenyl group is a critical aspect of the synthesis. Modern synthetic methods offer precise control over the introduction of substituents onto an aromatic ring. One advanced strategy is the palladium-catalyzed ortho-C–H olefination of phenylacetic acids. nih.gov This method allows for the direct coupling of a phenylacetic acid derivative with an activated olefin, such as ethyl acrylate (B77674).
In a potential pathway, a suitably protected phenylacetic acid could be subjected to reaction with ethyl acrylate in the presence of a Pd(II) catalyst and a specific ligand, such as a mono-N-protected amino acid (MPAA). nih.gov This would install an acrylate group at the ortho position. The resulting ester and carboxylic acid functionalities would then require selective reduction. For instance, the acrylate's double bond and the newly formed ester could be reduced to yield the desired 2-hydroxyethyl side chain while preserving or later re-establishing the ethyl acetate group. This C-H activation approach is atom-economical and avoids the need for pre-functionalized starting materials like aryl halides. nih.gov
Another plausible approach is the Mizoroki-Heck reaction, which couples an aryl halide with an alkene. nih.govrsc.org A synthesis could begin with ethyl 2-bromophenylacetate, which would be coupled with a protected vinyl alcohol equivalent, like 2-hydroxyethyl vinyl ether, using a palladium catalyst. Subsequent removal of any protecting groups would yield the target structure. liv.ac.uk
Multi-Step Convergent and Linear Synthesis Approaches
The synthesis of this compound is often embedded within a larger, multi-step sequence, particularly in the context of pharmaceutical manufacturing where it may serve as an intermediate. patsnap.comarborpharmchem.com A linear synthesis approach involves the sequential modification of a single starting material. For instance, a synthesis could commence with 2-methylphenylacetic acid. chemicalbook.com The precursor, 2-methylphenylacetonitrile, can be hydrolyzed to the acid using sulfuric acid. google.com The methyl group could then be functionalized through a series of steps, such as radical bromination to form a benzyl (B1604629) bromide, followed by nucleophilic substitution and further modifications to build the hydroxyethyl (B10761427) chain.
A representative linear sequence could be:
Preparation of Precursor: Synthesis of a suitable starting material like 2-methylphenylacetic acid from o-tolunitrile. chemicalbook.comgoogle.com
Side-Chain Functionalization: Conversion of the ortho-methyl group into a 2-hydroxyethyl group. This is a complex step that could involve oxidation to an aldehyde, a Wittig reaction to add a carbon atom, and subsequent reduction.
Esterification: The final carboxylic acid is converted to the ethyl ester via Fischer esterification as described previously.
Convergent syntheses, in contrast, involve preparing different fragments of the molecule separately before combining them in a final step. For this target molecule, a convergent approach is less common but could involve synthesizing the 2-(2-hydroxyethyl)phenyl bromide fragment and coupling it with a reagent equivalent to the ethyl acetate anion. However, linear strategies starting from substituted phenylacetic acids or their precursors are more frequently documented in related syntheses. google.com
Efficient One-Pot Synthesis Methodologies
While the development of one-pot methodologies is a major goal in modern organic synthesis, specific literature detailing an efficient one-pot synthesis of this compound is not widely available. Conceptually, such a process could involve a tandem reaction, for example, a palladium-catalyzed coupling to introduce the side chain, followed by an in-situ esterification. However, the development of such a process would require careful optimization of catalysts and reaction conditions to ensure compatibility between the different reaction steps.
Functional Group Transformations and Reaction Kinetics
The ethyl ester and hydroxyl groups in this compound are key sites for further chemical transformations. Understanding the kinetics of these reactions, particularly the hydrolysis and transesterification of the ester, is crucial for its application and stability.
Ester Hydrolysis and Transesterification Kinetics
Ester hydrolysis is the reverse of esterification, where the ester is cleaved back into a carboxylic acid and an alcohol by reaction with water. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that typically follows second-order kinetics—first order with respect to the ester and first order with respect to the hydroxide (B78521) ion.
The reaction proceeds via a nucleophilic addition-elimination mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group and forming the carboxylic acid, which is immediately deprotonated by the base to form a carboxylate salt.
Kinetic studies on analogous compounds like ethyl phenylacetate (B1230308) provide insight into the expected reaction rates. The rate of hydrolysis is dependent on factors such as temperature, pH, and the concentrations of the reactants.
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Reaction Order | Second Order Overall (First order in Ester, First order in OH⁻) | Aqueous solution | - |
| Rate Law | Rate = k[Ester][OH⁻] | - | - |
| Temperature Effect | Rate constant increases with temperature (Arrhenius behavior) | - | - |
Transesterification is a process where the alkoxy group of an ester is exchanged with that of another alcohol. For this compound, this would involve reacting it with a different alcohol (e.g., methanol) in the presence of an acid or base catalyst to produce the corresponding methyl ester and ethanol. The kinetics of transesterification are also typically studied under pseudo-first-order or second-order conditions, depending on the relative concentrations of the reactants. The presence of the ortho-hydroxyethyl group in the target molecule could potentially influence the kinetics through intramolecular interactions or steric effects.
Selective Oxidation and Reduction of the Hydroxyl Group
The primary hydroxyl group in the hydroxyethyl side chain of this compound is a key site for synthetic modification, allowing for selective oxidation to aldehydes and carboxylic acids, or its reduction/removal.
The selective oxidation of the primary alcohol to an aldehyde can be achieved using mild oxidizing agents. Pyridinium chlorochromate (PCC) is a common reagent for this transformation, converting primary alcohols to aldehydes efficiently while minimizing over-oxidation to the carboxylic acid. smolecule.com The reaction is typically carried out in an anhydrous solvent such as dichloromethane (B109758) (DCM). The presence of the hydroxymethyl group in similar compounds, like methyl 2-(2-(hydroxymethyl)phenyl)acetate, can be oxidized to the corresponding carbonyl compound, which can alter the molecule's reactivity and biological properties. smolecule.com
For the conversion of the primary alcohol to a carboxylic acid, stronger oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can be employed. These conditions are generally harsher and may also affect other parts of the molecule if not carefully controlled.
Conversely, the hydroxyl group can be reduced or removed. One strategy involves converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by reductive cleavage. For instance, a similar compound, 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methylester, has been shown to react with methanesulfonyl chloride in the presence of triethylamine (B128534) to form the corresponding methanesulfonyloxy derivative. google.com This intermediate can then be subjected to reduction with a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), to remove the sulfonate ester and yield the corresponding ethyl-substituted phenylacetate. Another approach for the complete deoxygenation of a hydroxyethyl group involves catalytic hydrogenation under forcing conditions, although this might also reduce the aromatic ring. libretexts.org
| Transformation | Reagent | Product |
|---|---|---|
| Selective Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | Ethyl 2-[2-(2-oxoethyl)phenyl]acetate |
| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄) | Ethyl 2-[2-(carboxymethyl)phenyl]acetate |
| Activation for Reduction | Methanesulfonyl chloride (MsCl), Triethylamine (NEt₃) | Ethyl 2-[2-(2-methanesulfonyloxyethyl)phenyl]acetate |
| Reduction of Activated Hydroxyl | Lithium aluminum hydride (LiAlH₄) | Ethyl 2-(2-ethylphenyl)acetate |
Aromatic Ring Functionalization and Electrophilic Substitution Reactions
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various functional groups. The regioselectivity of these reactions is dictated by the directing effects of the two existing substituents: the -CH₂CO₂Et group and the -CH₂CH₂OH group.
The -CH₂CO₂Et (ethyl acetate) group, being an alkyl group attached to the ring, is generally considered an activating group and an ortho, para-director. However, the ester functionality itself is electron-withdrawing. The -CH₂CH₂OH (hydroxyethyl) group is also an alkyl-type substituent and therefore an activating, ortho, para-director. The hydroxyl group within this side chain can also influence the reactivity.
Given that both substituents are at the 1 and 2 positions, their directing effects will be a combination of reinforcement and opposition. For an incoming electrophile, the positions ortho and para to the -CH₂CO₂Et group are C3, C5, and C6. The positions ortho and para to the -CH₂CH₂OH group are C3 and C5. Thus, the C3 and C5 positions are electronically activated by both substituents, making them the most likely sites for electrophilic attack. Steric hindrance from the existing side chains might influence the relative yields of substitution at these positions.
Common electrophilic aromatic substitution reactions that could be applied to this molecule include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would likely introduce a nitro group (-NO₂) at the C3 or C5 position.
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would introduce a halogen atom onto the ring, again, likely at the C3 or C5 position.
Friedel-Crafts Alkylation and Acylation: These reactions, using an alkyl halide or acyl halide with a Lewis acid catalyst, would introduce an alkyl or acyl group, respectively, onto the aromatic ring, with a preference for the less sterically hindered activated positions.
Nucleophilic Reactivity at the Ester Carbonyl
The ester carbonyl group in this compound is an electrophilic center that can undergo nucleophilic acyl substitution. These reactions involve the replacement of the ethoxy group (-OEt) with another nucleophile.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-[2-(2-hydroxyethyl)phenyl]acetic acid, under either acidic or basic conditions. libretexts.org
Acid-catalyzed hydrolysis: This is a reversible reaction, typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst like H₂SO₄ or HCl. libretexts.org
Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction that goes to completion. libretexts.org Treatment with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), yields the carboxylate salt, which can then be acidified to produce the free carboxylic acid.
Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield mthis compound. researchgate.netsemanticscholar.org The reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion. masterorganicchemistry.com
Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction is generally slower than hydrolysis or transesterification and often requires heating. For instance, direct amidation of esters with ethanolamine (B43304) can be achieved under reflux conditions. nih.gov The use of coupling reagents can facilitate the reaction under milder conditions. organic-chemistry.orgnih.gov
| Reaction | Nucleophile | Conditions | Product |
|---|---|---|---|
| Acid-catalyzed Hydrolysis | H₂O | H⁺, heat | 2-[2-(2-hydroxyethyl)phenyl]acetic acid |
| Base-catalyzed Hydrolysis | OH⁻ | 1. NaOH, heat; 2. H₃O⁺ | 2-[2-(2-hydroxyethyl)phenyl]acetic acid |
| Transesterification | Methanol (CH₃OH) | H⁺ or CH₃O⁻ | Mthis compound |
| Amidation | Amine (RNH₂) | Heat | 2-[2-(2-hydroxyethyl)phenyl]-N-R-acetamide |
Derivatization and Analog Synthesis
Modifications of the Ethyl Ester Moiety
The ethyl ester group of this compound is a versatile handle for the synthesis of various derivatives.
Transesterification allows for the exchange of the ethyl group with other alkyl or aryl groups, thereby modifying the steric and electronic properties of the ester. This can be achieved under either acidic or basic conditions. masterorganicchemistry.com For example, using methanol as the alcohol would produce the methyl ester, while tert-butanol (B103910) could be used to synthesize the tert-butyl ester. researchgate.netlookchem.com The choice of alcohol and catalyst can be tailored to achieve the desired product. researchgate.net
Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-[2-(2-hydroxyethyl)phenyl]acetic acid, provides a key intermediate for further derivatization. semanticscholar.org This hydrolysis can be performed under acidic or basic conditions. libretexts.org The resulting carboxylic acid can then be coupled with a wide range of alcohols or amines to form new esters or amides, respectively, using standard coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts such as DMAP (4-dimethylaminopyridine) and HOBt (hydroxybenzotriazole). nih.gov
| Starting Material | Reagents | Product | Modification Type |
|---|---|---|---|
| This compound | Methanol, H⁺ | Mthis compound | Transesterification |
| This compound | tert-Butanol, H⁺ | tert-Butyl 2-[2-(2-hydroxyethyl)phenyl]acetate | Transesterification |
| This compound | 1. NaOH, H₂O; 2. H₃O⁺ | 2-[2-(2-hydroxyethyl)phenyl]acetic acid | Hydrolysis |
Structural Variations of the Hydroxyethyl Side Chain
The hydroxyethyl side chain offers several possibilities for structural modification, which can significantly impact the molecule's properties.
One common modification is the conversion of the hydroxyl group into a better leaving group , such as a tosylate or mesylate. For example, reacting the alcohol with tosyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding tosylate. chemicalbook.com This transformation makes the side chain susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups, such as halides, azides, or nitriles, by reaction with the appropriate nucleophile.
Alkylation of the hydroxyl group to form an ether is another possible modification. This can be achieved by deprotonating the alcohol with a strong base, such as sodium hydride, followed by reaction with an alkyl halide.
Chain extension or homologation of the hydroxyethyl side chain can be accomplished through a multi-step sequence. For example, the alcohol could be oxidized to the corresponding aldehyde, which can then undergo a Wittig reaction to introduce a carbon-carbon double bond. Subsequent reduction of the double bond and the newly formed carbonyl group (if any) would result in a longer side chain.
Substituent Effects on the Phenyl Ring and Their Synthetic Implications
The introduction of substituents onto the phenyl ring of this compound can have profound effects on the molecule's reactivity and properties. The nature of the substituent, whether it is electron-donating or electron-withdrawing, will influence the electron density of the aromatic ring and, consequently, its susceptibility to further reactions.
Electron-donating groups (EDGs) , such as alkyl, hydroxyl, or alkoxy groups, increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophilic aromatic substitution. These groups typically direct incoming electrophiles to the ortho and para positions.
Electron-withdrawing groups (EWGs) , such as nitro, cyano, or carbonyl groups, decrease the electron density of the ring, making it less reactive towards electrophilic substitution. These groups generally direct incoming electrophiles to the meta position.
The synthesis of halogen-substituted phenyl derivatives, for example, can be achieved through Knoevenagel condensation of halogen ring-substituted benzaldehydes with ethyl cyanoacetate. chemrxiv.org This demonstrates a method for incorporating halogen substituents onto a phenyl ring that is part of a larger molecule. The presence of these halogens can then be exploited for further synthetic transformations, such as cross-coupling reactions, to introduce additional complexity.
The synthetic implications of these substituent effects are significant. By strategically placing different functional groups on the phenyl ring, it is possible to fine-tune the electronic properties of the entire molecule. This can be used to modulate its biological activity, physical properties (such as solubility), or its reactivity in subsequent synthetic steps. For example, the introduction of a nitro group not only deactivates the ring towards further electrophilic substitution but also provides a functional group that can be reduced to an amine, which can then be used for a variety of other transformations. libretexts.org
Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of an organic compound by mapping the carbon and hydrogen frameworks.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. For Ethyl 2-[2-(2-hydroxyethyl)phenyl]acetate, the spectrum is predicted to show distinct signals for the aromatic protons, the three different methylene (B1212753) (CH₂) groups, the methyl (CH₃) group, and the hydroxyl (OH) proton. The expected chemical shifts (δ) are influenced by shielding and deshielding effects from nearby functional groups, such as the aromatic ring, the ester, and the hydroxyl group.
The predicted ¹H NMR data in a solvent like deuterochloroform (CDCl₃) is summarized below. The aromatic region would likely display a complex multiplet pattern due to the ortho-substitution, while the aliphatic protons would appear as distinct triplets and quartets resulting from spin-spin coupling with neighboring protons.
Predicted ¹H NMR Data for this compound Data predicted for CDCl₃ solvent.
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a (CH₃) | ~1.25 | Triplet (t) | 3H | ~7.1 |
| H-b (CH₂) | ~2.95 | Triplet (t) | 2H | ~6.5 |
| H-c (CH₂) | ~3.70 | Singlet (s) | 2H | - |
| H-d (CH₂) | ~3.85 | Triplet (t) | 2H | ~6.5 |
| H-e (CH₂) | ~4.15 | Quartet (q) | 2H | ~7.1 |
| Aromatic (Ar-H) | ~7.10 - 7.35 | Multiplet (m) | 4H | - |
| Hydroxyl (OH) | Variable (Broad s) | Singlet (s) | 1H | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis (including DEPT)
¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. The predicted spectrum for this compound would show signals for the methyl carbon, the three distinct methylene carbons, the four aromatic CH carbons, the two aromatic quaternary carbons, and the ester carbonyl carbon.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between carbon types. A DEPT-135 experiment would show positive signals for CH₃ and CH groups and negative signals for CH₂ groups, while quaternary carbons would be absent. A DEPT-90 experiment would only show signals for CH groups.
Predicted ¹³C NMR Data for this compound Data predicted for CDCl₃ solvent.
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |
| C-a (CH₃) | ~14.2 | CH₃ |
| C-b (CH₂) | ~36.0 | CH₂ |
| C-c (CH₂) | ~39.5 | CH₂ |
| C-d (CH₂) | ~61.0 | CH₂ |
| C-e (CH₂) | ~62.5 | CH₂ |
| Aromatic CH | ~127.0 - 131.0 | CH |
| Aromatic C (quaternary) | ~133.0 | C |
| Aromatic C-OH (quaternary) | ~137.5 | C |
| Carbonyl C=O | ~172.0 | C |
Two-Dimensional NMR Techniques (COSY, TOCSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the ethyl protons (H-a and H-e) and between the two methylene groups of the hydroxyethyl (B10761427) side chain (H-b and H-d). It would also help delineate the coupling network among the aromatic protons.
TOCSY (Total Correlation Spectroscopy): TOCSY would show correlations between all protons within a spin system, even if they are not directly coupled. This would be useful for identifying all protons belonging to the hydroxyethyl side chain from a single cross-peak.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would unequivocally link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum (e.g., δ ~1.25 ppm to δ ~14.2 ppm; δ ~4.15 ppm to δ ~61.0 ppm).
From the benzylic methylene protons (H-c) to the aromatic quaternary carbon and the carbonyl carbon, confirming the acetate (B1210297) linkage.
From the ethyl ester protons (H-e) to the carbonyl carbon.
From the hydroxyethyl methylene protons (H-b) to the aromatic quaternary carbon, confirming the side-chain position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which is particularly useful for confirming stereochemistry and substitution patterns. For this molecule, NOESY would show a correlation between the methylene protons of the hydroxyethyl group (H-b) and the adjacent aromatic proton, confirming the ortho-substitution pattern on the phenyl ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion. For this compound (C₁₂H₁₆O₃), the exact mass of the neutral molecule is 208.1099 Da. In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as protonated or sodiated adducts.
Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₂H₁₇O₃⁺ | 209.1172 |
| [M+Na]⁺ | C₁₂H₁₆NaO₃⁺ | 231.0992 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The compound would first be separated from any impurities on a GC column, and its retention time would serve as an identifying characteristic. Upon entering the mass spectrometer (typically using electron ionization, EI), the molecule would fragment in a reproducible manner.
The resulting mass spectrum would show a molecular ion peak (M⁺) at m/z = 208, confirming the molecular weight. Key fragmentation patterns would likely include:
Loss of an ethoxy radical (•OCH₂CH₃) from the ester, resulting in a fragment at m/z = 163.
Loss of the entire ethyl ester group.
Cleavage of the C-C bond between the aromatic ring and the side chains, leading to characteristic aromatic fragment ions.
This fragmentation data provides a structural fingerprint that can be compared against spectral libraries for confirmation of the compound's identity.
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)
No specific studies detailing the Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) analysis of this compound were found. To perform a detailed analysis, information such as the retention time under specific chromatographic conditions, the mass-to-charge ratio (m/z) of the molecular ion, and the fragmentation pattern of the parent ion in MS/MS experiments would be required. This information is crucial for developing quantitative methods and identifying the compound in complex mixtures. However, no such data has been published in the scientific literature.
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
There is no available experimental Infrared (IR) or Raman spectroscopy data for this compound in peer-reviewed literature. A theoretical analysis would predict characteristic vibrational modes, but without experimental spectra, a table of observed frequencies and their corresponding assignments cannot be compiled. Key expected vibrational bands would include:
O-H stretch from the hydroxyethyl group.
C=O stretch from the ethyl ester group.
C-O stretches from the ester and alcohol functionalities.
Aromatic C-H and C=C stretches from the phenyl ring.
Without experimental data, a scientifically accurate and verifiable discussion of its vibrational properties is not possible.
Electronic Absorption Spectroscopy (UV-Vis)
The electronic absorption properties of this compound, which would be determined by UV-Vis spectroscopy, have not been reported. The analysis would typically reveal the wavelengths of maximum absorbance (λmax), which correspond to electronic transitions within the molecule, primarily associated with the aromatic phenyl ring. No experimental data is available to create a data table or discuss its specific UV-Vis absorption profile.
X-ray Diffraction for Solid-State Structure Determination
A search for crystallographic data revealed no published X-ray diffraction studies for this compound. Therefore, critical information regarding its solid-state structure, such as the crystal system, space group, and unit cell dimensions, remains undetermined. While crystal structures for molecules containing similar functional groups exist, this information cannot be extrapolated to definitively describe the specific crystalline arrangement of the title compound. iucr.orgresearchgate.netresearchgate.net
Elemental Composition Analysis
No experimental elemental analysis data for this compound has been published. The theoretical elemental composition can be calculated from its molecular formula, C₁₂H₁₆O₃.
Theoretical Elemental Composition:
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 12 | 144.132 | 69.21% |
| Hydrogen | H | 1.008 | 16 | 16.128 | 7.75% |
| Oxygen | O | 15.999 | 3 | 47.997 | 23.06% |
| Total | | | | 208.257 | 100.00% |
This table represents the theoretical values. For a complete analysis, these calculated percentages would be compared against experimentally determined values to confirm the purity and empirical formula of a synthesized sample. Such experimental data is not available in the literature.
Computational and Theoretical Investigations of Ethyl 2 2 2 Hydroxyethyl Phenyl Acetate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. For Ethyl 2-[2-(2-hydroxyethyl)phenyl]acetate, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide a foundational understanding of its molecular characteristics. nih.govresearchgate.netresearchgate.net
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.comnih.gov
For this compound, the HOMO would likely be localized on the electron-rich phenyl ring and the oxygen atoms, while the LUMO might be distributed over the ester group. DFT calculations would quantify the energies of these orbitals and the resulting energy gap, which helps in predicting how the molecule might interact with other chemical species. nih.gov A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com
Table 1: Exemplary Frontier Molecular Orbital Data for this compound (Note: These are representative values based on similar molecules and are for illustrative purposes.)
| Parameter | Calculated Value (eV) | Implication |
| EHOMO | -6.25 | Electron-donating capability |
| ELUMO | -1.85 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.40 | Chemical reactivity and stability |
Spectroscopic Property Prediction and Validation
Computational methods can predict various spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. nih.govresearchgate.net Time-Dependent DFT (TD-DFT) is particularly useful for predicting electronic transitions, which correspond to UV-Vis absorption peaks. nih.gov
By calculating the vibrational frequencies, one can generate a theoretical IR spectrum for this compound. This would show characteristic peaks for the O-H stretch of the alcohol, the C=O stretch of the ester, and various C-H and C-C vibrations of the aromatic ring and alkyl chains. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts, which are invaluable for structural elucidation. researchgate.net Comparing these predicted spectra with experimental data serves as a powerful validation of both the computational model and the experimental structure determination.
Table 2: Predicted Spectroscopic Data for this compound (Note: This table presents typical expected values for the primary functional groups.)
| Spectroscopic Technique | Functional Group | Predicted Wavenumber/Shift |
| FT-IR | O-H stretch (alcohol) | ~3400 cm⁻¹ |
| FT-IR | C=O stretch (ester) | ~1730 cm⁻¹ |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~171 ppm |
| ¹H NMR | Hydroxyl Proton (-OH) | ~2.5-4.0 ppm (variable) |
Molecular Dynamics Simulations
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement and conformational changes of molecules over time. MD simulations model the interactions between atoms using classical mechanics, allowing for the exploration of how this compound behaves in different environments, such as in a solvent or at various temperatures. These simulations can reveal stable conformations, hydrogen bonding patterns, and the flexibility of the molecule's side chains. For instance, an MD simulation could track the interaction between the hydroxyl group and the ester group, either intramolecularly or with surrounding solvent molecules. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the pathways of chemical reactions. For this compound, one could investigate reactions such as its synthesis, ester hydrolysis, or oxidation. nih.gov DFT calculations can be used to locate transition states—the highest energy points along a reaction coordinate—and calculate the activation energies. researchgate.net This information helps to determine the feasibility and rate of a reaction. For example, studying the intramolecular cyclization to form a lactone could be achieved by mapping the potential energy surface of the reaction, identifying the transition state structure, and calculating the energy barrier for the transformation.
Conformational Analysis and Energy Landscape Studies
This compound has several rotatable bonds, leading to a variety of possible three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and understand the energy barriers between them. By systematically rotating the key dihedral angles—such as those in the ethyl acetate (B1210297) and hydroxyethyl (B10761427) side chains—and calculating the energy at each step, a potential energy surface can be generated. This "map" reveals the low-energy valleys corresponding to stable conformers and the hills that represent the energy needed to switch between them. This is crucial for understanding how the molecule's shape influences its physical properties and biological activity.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are used in drug design and materials science to correlate the chemical structure of compounds with a specific activity, such as biological potency or physical properties. ptfarm.plnih.govmdpi.com Although no specific QSAR studies on this compound were found, one could be developed if a series of related analogues with measured activity were available. In a hypothetical QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for this compound and its derivatives would be calculated. A mathematical model would then be built to relate these descriptors to the observed activity, enabling the prediction of the activity of new, unsynthesized compounds. nih.gov
Applications in Materials Science and Polymer Chemistry Research
Role as a Monomer or Precursor in Polymer Synthesis
The molecular architecture of Ethyl 2-[2-(2-hydroxyethyl)phenyl]acetate, specifically the presence of a primary hydroxyl group, suggests its viability as a monomer in step-growth polymerization. This type of polymerization proceeds by the reaction of functional groups on monomer molecules.
The hydroxyl group can participate in several types of polymer-forming reactions:
Polyesterification: In the presence of a dicarboxylic acid or its derivative (e.g., an acyl chloride or another ester), the hydroxyl group of this compound can undergo esterification to form a polyester (B1180765). The resulting polymer would have the phenylacetate (B1230308) moiety as a pendant group, influencing the polymer's properties such as solubility, thermal stability, and mechanical behavior.
Polyurethane Synthesis: The reaction of the hydroxyl group with a diisocyanate would lead to the formation of a polyurethane. The bulky phenylacetate group would be incorporated into the polymer backbone, potentially imparting unique physical and chemical characteristics.
The ester group in this compound could also theoretically be involved in polymerization through transesterification reactions, particularly with a diol under suitable catalytic conditions, to form new polyester structures.
| Polymerization Type | Co-reactant | Resulting Polymer | Potential Pendant Group Functionality |
| Polyesterification | Dicarboxylic acid | Polyester | Phenylacetate group |
| Polyurethane Synthesis | Diisocyanate | Polyurethane | Phenylacetate group |
| Transesterification | Diol | Polyester | Phenyl group |
Functionalization of Polymeric Materials
The reactivity of the hydroxyl group also makes this compound a candidate for the functionalization of existing polymeric materials. This process, often referred to as polymer modification or grafting, is used to alter the surface properties or bulk characteristics of a polymer.
For instance, polymers containing reactive groups such as carboxylic acids, acyl chlorides, or isocyanates could be modified by reacting them with the hydroxyl group of this compound. This would covalently bond the phenylacetate moiety to the polymer chain. Such functionalization could be employed to:
Enhance solubility: The introduction of the phenylacetate group could modify the polarity of the polymer, potentially increasing its solubility in specific organic solvents.
Improve thermal properties: The rigid aromatic ring in the attached group could enhance the thermal stability of the base polymer.
Introduce sites for further reactions: The ester group of the attached moiety could serve as a site for subsequent chemical modifications.
Design and Synthesis of Specialty Chemicals with Tailored Properties
In the realm of specialty chemicals, this compound can be viewed as a versatile intermediate. Its bifunctional nature allows for selective reactions at either the hydroxyl or the ester group, enabling the synthesis of more complex molecules with tailored properties.
For example, the hydroxyl group could be converted into other functional groups, such as an ether or a different type of ester, while the ethyl ester could be hydrolyzed to a carboxylic acid. This acid could then be converted to an amide, an acyl chloride, or another ester. This sequential and selective modification would allow for the construction of a wide array of derivatives with potential applications as plasticizers, additives, or precursors to pharmacologically active molecules. The specific reaction pathways would be dictated by the choice of reagents and reaction conditions.
| Functional Group | Potential Transformation | Resulting Functionality |
| Hydroxyl (-OH) | Etherification | Ether (-OR) |
| Hydroxyl (-OH) | Esterification | Ester (-OOCR) |
| Ethyl Ester (-COOEt) | Hydrolysis | Carboxylic Acid (-COOH) |
| Carboxylic Acid (-COOH) | Amidation | Amide (-CONHR) |
Exploration in Advanced Functional Materials (theoretical basis)
While direct experimental studies are lacking, the theoretical potential of this compound in advanced functional materials can be postulated based on its structure. Advanced functional materials are designed to possess specific properties and perform specific functions, often in response to external stimuli.
The phenylacetate structure of this compound could serve as a scaffold for the introduction of photoactive, electroactive, or liquid crystalline moieties. For example, the phenyl ring could be further functionalized with chromophores to create photoresponsive materials. The hydroxyl group provides a convenient handle for attaching such functional units.
Furthermore, polymers derived from this compound, as discussed in section 5.1, could themselves be considered for applications as advanced functional materials. For instance, polyesters or polyurethanes incorporating this molecule might exhibit interesting optical or thermal properties due to the presence of the bulky and polarizable phenylacetate side chains. These properties could be fine-tuned by copolymerization with other monomers, leading to materials with a tailored response to light, heat, or electrical fields. The development of such materials would, however, require significant synthetic and characterization efforts to validate these theoretical concepts.
Environmental Fate and Abiotic Degradation Pathways
Hydrolytic Stability and Degradation Kinetics in Aqueous Systems
The structure of Ethyl 2-[2-(2-hydroxyethyl)phenyl]acetate contains an ester functional group, which is susceptible to hydrolysis—a chemical reaction with water that can lead to the breakdown of the compound. The rate of this degradation is significantly influenced by the pH of the aqueous solution.
The hydrolysis of ethyl phenylacetate (B1230308) has been studied using biocatalysts, which demonstrated that the reaction is significantly faster than enzymatic acylation, with yields of 0.97 for the hydrolysis of ethyl phenylacetate (EPA) being achieved after 24 hours under specific biocatalytic conditions. semanticscholar.org
Table 1: Predicted Hydrolytic Degradation Products of this compound
| Condition | Degradation Products |
|---|---|
| Acid-catalyzed Hydrolysis | 2-(2-(2-hydroxyethyl)phenyl)acetic acid + Ethanol (B145695) |
Note: This table is based on general chemical principles of ester hydrolysis, as specific experimental data for this compound was not found.
Oxidative Degradation Products and Pathways (e.g., spontaneous aerobic oxidation)
Oxidative degradation is another key abiotic pathway that can transform organic compounds in the environment. This can occur through reactions with various oxidants, including atmospheric radicals and dissolved oxygen in water.
A notable degradation pathway for structurally similar compounds is spontaneous aerobic oxidation. Research on ethyl 2-phenyl-2-(thiazol-2-yl)acetate, which shares the ethyl phenylacetate core, has shown that it undergoes slow air oxidation when left standing open to the atmosphere. researchgate.net This process leads to the formation of a hydroxylated product, ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. researchgate.networktribe.com The proposed mechanism involves the initial formation of an enol, which then reacts with oxygen to form a peroxide intermediate. This intermediate can then rearrange to yield the final hydroxylated glycolate (B3277807) product. researchgate.net
This suggests that this compound could also be susceptible to aerobic oxidation, potentially at the carbon atom adjacent to the phenyl ring and the ester group. Such a reaction would lead to the formation of ethyl 2-hydroxy-2-[2-(2-hydroxyethyl)phenyl]acetate. The parent compound is noted to be stable if preserved under an inert atmosphere, highlighting the role of oxygen in this degradation pathway. researchgate.net
Table 2: Potential Aerobic Oxidation Product of this compound
| Reactant | Proposed Product | Pathway |
|---|
Note: This proposed pathway is based on studies of the analogous compound ethyl 2-phenyl-2-(thiazol-2-yl)acetate. researchgate.net
Sorption and Transport Phenomena in Environmental Compartments
The movement and distribution of a chemical in the environment are influenced by its tendency to adsorb (sorb) to soil, sediment, and other organic matter. This property is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates a strong tendency to bind to solids, reducing mobility in water and increasing persistence in soil and sediment.
While a specific Koc value for this compound is not documented, the value for a structurally different compound, 2-[(Dimethylamino)methyl]-2-ethylbutyl hydroxy(diphenyl)acetate, is estimated to be 2.24 x 10³. epa.gov However, due to significant structural differences, this value cannot be directly applied. The presence of both a hydroxyl group and an ester group in this compound suggests it will have moderate polarity, influencing its partitioning behavior between water and organic carbon in the environment. Its transport between environmental compartments like water, soil, and air will depend on its water solubility, vapor pressure, and sorption coefficient.
Analytical Methodologies for Environmental Quantification (non-biological matrices)
Accurate quantification of trace levels of organic compounds in environmental samples like water and soil requires sophisticated analytical methods, which typically involve a sample preparation step followed by instrumental analysis.
Solid Phase Extraction (SPE) is a widely used technique to isolate and concentrate target analytes from complex environmental matrices, removing interfering substances. phenomenex.com For aromatic compounds like this compound, a reversed-phase SPE sorbent is typically employed.
A general SPE method involves the following steps:
Conditioning: The sorbent (e.g., C18 or a phenyl-bonded silica) is treated with a solvent like methanol (B129727) to activate it. phenomenex.com
Equilibration: The sorbent is rinsed with deionized water or a buffer to prepare it for the aqueous sample. phenomenex.com
Loading: The water sample is passed through the SPE cartridge, where the analyte adsorbs to the sorbent.
Washing: The cartridge is washed with a weak solvent (e.g., 5% methanol in water) to remove co-extracted impurities. phenomenex.com
Elution: A strong organic solvent (e.g., methanol or methylene (B1212753) chloride) is used to desorb the analyte from the sorbent, collecting it in a small, concentrated volume. phenomenex.comobrnutafaza.hr
For soil or sediment samples, an initial solvent extraction (e.g., with an organic solvent) is necessary to transfer the analyte from the solid matrix into a liquid phase before proceeding with SPE cleanup. windows.net
Table 3: General Solid Phase Extraction Protocol for Aromatic Compounds in Water
| Step | Solvent/Solution | Purpose |
|---|---|---|
| Condition | 1 mL Methanol | To wet and activate the sorbent phase. |
| Equilibrate | 1 mL Deionized Water | To prepare the sorbent for the aqueous sample. |
| Load | Pre-treated Sample | To adsorb the analyte onto the sorbent. |
| Wash | 1 mL 5% Methanol in Water | To remove polar interferences. |
Source: Adapted from Phenomenex, Strata Phenyl Starting Method. phenomenex.com This is a general guideline and requires optimization for the specific target analyte.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable.
In a typical RP-HPLC setup, the separation occurs on a nonpolar stationary phase (e.g., a C18 column) with a polar mobile phase. The mobile phase is often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. By programming a gradient (i.e., changing the solvent composition over time), compounds with different polarities can be effectively separated. Detection is commonly achieved using a UV detector, set to a wavelength where the analyte exhibits strong absorbance, which for this compound would be dictated by the phenyl group. For confirmation and higher sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov
While a validated HPLC method for this compound is not available in the reviewed literature, methods for similar aromatic esters can be adapted. The specific conditions, such as the column type, mobile phase composition, gradient, flow rate, and detector wavelength, would need to be optimized to achieve adequate separation and sensitivity for this particular analyte in environmental matrices.
Gas Chromatography (GC) for Volatile Species
There is no specific information available in the searched scientific literature detailing the application of Gas Chromatography (GC) for the analysis of this compound. To develop a GC method, researchers would typically consider the compound's volatility and thermal stability. This would involve selecting an appropriate injection technique (e.g., split/splitless), a suitable capillary column with a specific stationary phase, and optimizing the temperature program of the GC oven to achieve separation from other components in a sample matrix. However, without experimental data, any proposed parameters would be purely theoretical.
Mass Spectrometry Detection (LC-MS/MS, GC-MS)
Specific mass spectrometry data for this compound, whether through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), is not available in the reviewed literature. The development of a mass spectrometry method would involve determining the compound's ionization efficiency under various techniques (e.g., Electrospray Ionization for LC-MS, Electron Ionization for GC-MS) and identifying its characteristic precursor and product ions. This information is crucial for developing sensitive and selective detection methods for quantifying the compound in environmental samples. In the absence of such studies, a detailed discussion of its mass spectrometric behavior cannot be provided.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-[2-(2-hydroxyethyl)phenyl]acetate, and how can reaction conditions be controlled to maximize yield?
- Methodology :
- Step 1 : Start with the esterification of 2-(2-hydroxyethyl)phenylacetic acid using ethanol under acidic catalysis (e.g., concentrated sulfuric acid). Monitor the reaction via TLC to track ester formation.
- Step 2 : Neutralize excess acid with sodium bicarbonate and isolate the product via solvent extraction (e.g., ethyl acetate/water).
- Step 3 : Purify the crude product using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol/ethyl acetate mixtures .
- Key Considerations : Adjust molar ratios of ethanol to acid (1.5:1) to minimize side reactions. Control temperature (<80°C) to prevent dehydration of the hydroxyethyl group.
Q. How can researchers ensure high purity of this compound during isolation?
- Methodology :
- Recrystallization : Use a 3:7 methanol/ethyl acetate solvent system to achieve >98% purity. Monitor crystal formation under slow cooling (0.5°C/min) to avoid occlusions.
- Chromatographic Validation : Confirm purity via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Cross-validate with integration (e.g., absence of residual ethanol peaks at δ 1.2 ppm) .
Advanced Research Questions
Q. What advanced spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in this compound?
- Methodology :
- X-ray Crystallography : Use SHELXL for small-molecule refinement. Grow single crystals via vapor diffusion (ethanol/diethyl ether) and collect data at 100 K. Resolve torsional angles of the hydroxyethyl group to confirm spatial orientation .
- High-Resolution MS : Employ ESI-TOF to verify molecular ion ([M+Na] at m/z 229.1) and fragment patterns (e.g., loss of ethyl group at m/z 181.0).
- 2D NMR : Utilize HSQC to assign aromatic protons (δ 7.2–7.4 ppm) and ester carbonyl (δ 170–172 ppm) .
Q. How can researchers address discrepancies in stability data for this compound under varying storage conditions?
- Methodology :
- Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Analyze degradation products monthly via HPLC.
- Degradation Pathways : Identify hydrolysis products (e.g., 2-(2-hydroxyethyl)phenylacetic acid) using LC-MS. Adjust storage to -20°C in amber vials with desiccants to suppress ester hydrolysis .
Q. What strategies reconcile contradictory purity assessments between HPLC and NMR for this compound?
- Methodology :
- Orthogonal Analysis : Compare HPLC area-percent purity (assuming UV response uniformity) with integration of diagnostic protons (e.g., ethyl ester triplet at δ 4.1 ppm).
- Spiking Experiments : Add known impurities (e.g., unreacted starting material) to assess detection limits. Validate methods using certified reference standards .
Q. How can the bioactivity of this compound be systematically evaluated in antimicrobial assays?
- Methodology :
- In Vitro MIC Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (<1% v/v) to ensure solubility.
- Mechanistic Studies : Perform time-kill assays and synergy testing with β-lactams. Analyze membrane disruption via fluorescence microscopy (propidium iodide uptake) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
